Scientific Field: Physical Chemistry
Summary of the Application: BPDT is used in Surface-Enhanced Raman Scattering (SERS) studies.
Methods of Application: BPDT has been investigated at a silver island film.
Scientific Field: Nanotechnology
Summary of the Application: BPDT can be used to functionalize iron nanoparticles (NPs) with a gold shell on a polyethylene substrate.
Scientific Field: Materials Science
Summary of the Application: BPDT is used in self-assembly and contact printing.
Scientific Field: Semiconductor Technology
Summary of the Application: BPDT can be coated on the p-doped gallium arsenic (GaAs) substrate for a variety of semiconductor applications.
Scientific Field: Quantum Physics
Summary of the Application: BPDT is used in the study of quantum dynamics of the internal motion of biphenyl-based molecular junctions.
Methods of Application: Single molecule junctions based on selected 4,4’-biphenyldithiol and 4,4’-dicyanobiphenyl derivatives bonded to gold electrodes are analyzed from a dynamical point of view.
Summary of the Application: BPDT is used in Surface-Enhanced Raman Scattering (SERS) studies.
Methods of Application: BPDT has been investigated at a silver island film.
Results or Outcomes: The spectral feature in the SERS spectrum was similar to that for the Ordinary Raman (OR) spectrum.
4,4'-Biphenyldithiol is an organic compound with the chemical formula and a molecular weight of 218.34 g/mol. It consists of two thiol groups (-SH) attached to a biphenyl structure, making it a valuable compound in various chemical and biological applications. The compound is a solid at room temperature, with a melting point ranging from 165 to 174 °C . It is primarily utilized in the formation of self-assembled monolayers due to its ability to interact with various surfaces, including metals and semiconductors.
The synthesis of 4,4'-Biphenyldithiol typically involves the following steps:
While specific industrial production methods are not widely documented, they generally follow laboratory preparation routes with adjustments for larger quantities.
4,4'-Biphenyldithiol has diverse applications:
Studies have shown that 4,4'-Biphenyldithiol can significantly influence the behavior of biomolecules through its interactions. For instance, its binding to certain enzymes can inhibit their activity by blocking active sites or altering conformations. Conversely, it may stabilize active forms of enzymes, enhancing their functionality. Temporal effects observed in laboratory settings indicate that the compound maintains stability under specific conditions but may degrade over time, affecting long-term interactions with cellular components.
Several compounds share structural similarities with 4,4'-Biphenyldithiol. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
4'-Methyl-[1,1'-biphenyl]-4-thiol | 200958-14-1 | 1.00 |
[1,1':4',1''-Terphenyl]-4-thiol | 90589-98-3 | 1.00 |
3'-Methyl-[1,1'-biphenyl]-4-thiol | 933674-65-8 | 1.00 |
3'-Methyl-[1,1'-biphenyl]-3-thiol | 845822-87-9 | 0.95 |
The uniqueness of 4,4'-Biphenyldithiol lies in its specific arrangement of thiol groups on the biphenyl structure, which enhances its reactivity and interaction capabilities compared to similar compounds. Its dual thiol functionality allows for versatile applications in both chemical synthesis and biological studies.
Irritant